![molecular formula C51H49N5O7 B12319466 9H-fluoren-9-ylmethyl N-[1-[[1-[[1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12319466.png)
9H-fluoren-9-ylmethyl N-[1-[[1-[[1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé N-[1-[[1-[[1-[4-(hydroxyméthyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate de 9H-fluorène-9-ylméthyle est une molécule complexe qui sert probablement de forme protégée d'un dérivé d'acide aminé. Le groupe fluorenylméthyloxycarbonyle (Fmoc) est couramment utilisé dans la synthèse peptidique pour protéger la fonctionnalité amine des acides aminés tandis que d'autres réactions sont effectuées.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de ce composé implique généralement la réaction de l'acide aminé avec le chloroformate de 9-fluorèneméthyle (Fmoc-Cl) dans des conditions qui protègent les groupes fonctionnels de l'acide aminé tout en introduisant le groupe protecteur Fmoc. Le groupe Fmoc peut être introduit dans les acides aminés en utilisant des réactifs tels que le Fmoc-Cl, qui s'est avéré être un réactif efficace pour la synthèse de divers esters actifs d'acides aminés protégés.
Méthodes de production industrielle
Cela inclut l'utilisation de la synthèse peptidique en phase solide (SPPS) où le groupe Fmoc est utilisé pour protéger les groupes amines pendant le processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le composé subit différents types de réactions, notamment :
Oxydation : Le groupe hydroxyméthyle peut être oxydé pour former des aldéhydes ou des acides carboxyliques.
Réduction : Les groupes carbonyle peuvent être réduits pour former des alcools.
Substitution : Le groupe Fmoc peut être éliminé sélectivement dans des conditions basiques, permettant une fonctionnalisation ultérieure.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Le groupe Fmoc peut être éliminé en utilisant des bases comme la triéthylamine dans la pyridine sèche.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent :
Oxydation : Aldéhydes et acides carboxyliques.
Réduction : Alcools.
Substitution : Amines déprotégées prêtes pour une fonctionnalisation ultérieure.
Applications de recherche scientifique
Le composé a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé dans la synthèse peptidique pour protéger les groupes amines pendant les réactions en plusieurs étapes.
Biologie : Employé dans la synthèse de peptides et de protéines biologiquement actifs.
Médecine : Utilisation potentielle dans le développement et les systèmes de délivrance de médicaments.
Industrie : Utilisé dans la production de molécules organiques et de matériaux complexes.
Mécanisme d'action
Le mécanisme par lequel le composé exerce ses effets implique la protection des groupes amines pendant la synthèse peptidique. Le groupe Fmoc est stable en conditions acides mais peut être éliminé par l'action d'une base telle que la triéthylamine dans la pyridine sèche. Cela permet une déprotection sélective des hydroxy-groupes sans affecter d'autres groupes protecteurs labiles aux bases.
Applications De Recherche Scientifique
The compound has several scientific research applications, including:
Chemistry: Used in peptide synthesis to protect amine groups during multi-step reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Potential use in drug development and delivery systems.
Industry: Utilized in the production of complex organic molecules and materials.
Mécanisme D'action
The mechanism by which the compound exerts its effects involves the protection of amine groups during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed by the action of a base such as triethylamine in dry pyridine. This allows for selective deprotection of hydroxy-groups without affecting other base-labile protecting groups.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(pyridin-3-ylméthyl) carbamate de 9H-fluorène-9-ylméthyle
- [(2S,3R,4E)-1,3-dihydroxy-4-octadécène-2-yl]carbamate de 9H-fluorène-9-ylméthyle
- (9H-fluorène-9-yl)méthyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
Unicité
L'unicité du N-[1-[[1-[[1-[4-(hydroxyméthyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate de 9H-fluorène-9-ylméthyle réside dans sa structure complexe et la présence de multiples groupes fonctionnels qui permettent des réactions chimiques et des applications diverses. Le groupe Fmoc offre une stabilité en conditions acides et une déprotection sélective en conditions basiques, ce qui en fait un outil précieux dans la synthèse peptidique.
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-[[1-[[1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H49N5O7/c1-33(52-47(59)34(2)53-50(62)63-32-44-42-24-14-12-22-40(42)41-23-13-15-25-43(41)44)48(60)55-45(49(61)54-39-28-26-35(31-57)27-29-39)30-46(58)56-51(36-16-6-3-7-17-36,37-18-8-4-9-19-37)38-20-10-5-11-21-38/h3-29,33-34,44-45,57H,30-32H2,1-2H3,(H,52,59)(H,53,62)(H,54,61)(H,55,60)(H,56,58) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDPZZWZHMXMSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)C(C)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H49N5O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
844.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

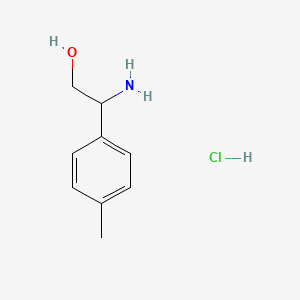
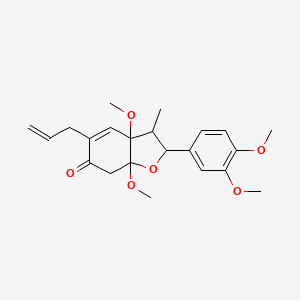




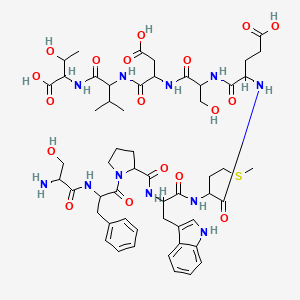

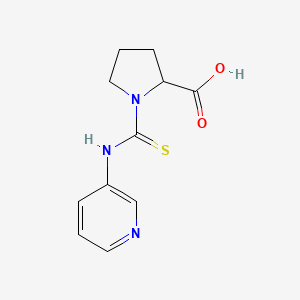
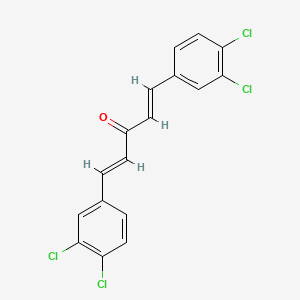


![(Acetato-kappaO)[[2,2'-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-kappaN)methylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenolato-kappaO]](2-)]cobalt](/img/structure/B12319484.png)
